molecular formula C8H16F2 B1614679 1,8-Difluorooctane CAS No. 593-15-7

1,8-Difluorooctane

Cat. No.: B1614679
CAS No.: 593-15-7
M. Wt: 150.21 g/mol
InChI Key: WVRAAZVJSUMZTJ-UHFFFAOYSA-N
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Description

1,8-Difluorooctane is an organic compound with the chemical formula C8H16F2. It is a colorless liquid with a pungent smell . This compound belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds.

Preparation Methods

1,8-Difluorooctane can be synthesized by a variety of methods. A common method involves the chlorination of octane to form 1,8-dichlorooctane, which is then reacted with hydrofluoric acid to produce this compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the selective substitution of chlorine atoms with fluorine atoms.

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

1,8-Difluorooctane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrofluoric acid, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,8-Difluorooctane has several scientific research applications, including:

    Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex fluorinated compounds.

    Biology: The compound is used in studies involving the interaction of fluorinated molecules with biological systems.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,8-difluorooctane involves its interaction with molecular targets through its carbon-fluorine bonds. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. In biological systems, fluorinated compounds can interact with enzymes and receptors, affecting their function and activity .

The pathways involved in the action of this compound depend on the specific application and target. For example, in drug development, the compound may interact with specific enzymes or receptors to modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

1,8-Difluorooctane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the properties imparted by the fluorine atoms, such as increased stability, resistance to metabolic degradation, and unique reactivity patterns .

Properties

IUPAC Name

1,8-difluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRAAZVJSUMZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208023
Record name Octane, 1,8-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-15-7
Record name Octane, 1,8-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,8-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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